1-(2,3-Dimethylphenyl)piperazine hydrochloride
CAS No.: 1203-64-1
Cat. No.: VC20949834
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203-64-1 |
|---|---|
| Molecular Formula | C12H19ClN2 |
| Molecular Weight | 226.74 g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H |
| Standard InChI Key | SHOLVQVIKRVCGQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCNCC2)C.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCNCC2)C.Cl |
Introduction
Chemical Identity and Properties
1-(2,3-Dimethylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a 2,3-dimethylphenyl group at the first position of the piperazine ring, with the molecule existing as a hydrochloride salt. The compound's basic structural features include a six-membered piperazine ring connected to an aromatic ring with two methyl substituents at positions 2 and 3.
Chemical Identifiers
There appears to be some variation in reported CAS numbers for this compound in the scientific literature. The following table summarizes the key identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 1203-64-1, 80836-96-0 |
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.74 g/mol |
| EINECS | 213-794-0 |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine hydrochloride |
| Common Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride N-(2,3-Dimethylphenyl)-piperazine monohydrochloride |
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that are important for its handling, storage, and applications in research settings:
Molecular Structure and Characteristics
The molecular structure of 1-(2,3-Dimethylphenyl)piperazine hydrochloride consists of a piperazine ring with a 2,3-dimethylphenyl substituent at one nitrogen atom, while the other nitrogen is protonated with a hydrochloride counterion.
Structural Features
The piperazine ring in this compound typically adopts a chair conformation, which is the most stable configuration for six-membered rings. The connection between the piperazine and the 2,3-dimethylphenyl group allows for some rotational freedom, influencing the compound's three-dimensional structure and potential interactions with biological targets.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) data provides valuable information about the structural confirmation of the compound. The following table summarizes key NMR data derived from studies on the parent compound and related derivatives:
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, with variations depending on the specific application and scale of production.
General Synthetic Approaches
The synthesis typically involves the reaction of piperazine with a dimethylphenyl halide or its derivatives, followed by salt formation with hydrochloric acid. The general reaction pathway can be summarized as:
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Coupling of piperazine with 2,3-dimethylphenyl halide under appropriate conditions
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Purification of the free base intermediate
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Treatment with hydrochloric acid to form the hydrochloride salt
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Recrystallization to obtain the pure compound
Pharmacological Activity
1-(2,3-Dimethylphenyl)piperazine hydrochloride has demonstrated several potentially significant pharmacological activities, primarily related to its interactions with neurotransmitter systems.
Receptor Interactions
The compound has been investigated for its interactions with various neurotransmitter receptors:
| Receptor Type | Interaction Type | Potential Effects |
|---|---|---|
| Serotonin (5-HT) | Antagonist | Modulation of mood and anxiety-related behaviors |
| Dopamine | Possible modulator | Effects on reward pathways and locomotor activity |
| Research indicates that the compound may function as a serotonin receptor antagonist, with potential implications for mood regulation and anxiety management. |
Neuropharmacological Effects
Studies suggest that 1-(2,3-Dimethylphenyl)piperazine hydrochloride may influence various neuropharmacological processes:
Applications in Research
The unique structural and pharmacological properties of 1-(2,3-Dimethylphenyl)piperazine hydrochloride make it valuable for various research applications.
Neuroscience Research
In neuroscience, the compound has been utilized to:
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Study serotonergic neurotransmission mechanisms
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Investigate the neurobiological basis of anxiety and mood disorders
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Examine structure-activity relationships among piperazine derivatives
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Develop novel pharmacological tools for neurotransmitter system research
Medicinal Chemistry Applications
Within medicinal chemistry, 1-(2,3-Dimethylphenyl)piperazine hydrochloride serves as:
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A structural scaffold for the development of novel CNS-active compounds
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A reference compound for structure-activity relationship studies
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A building block for synthesizing more complex molecules with potential therapeutic applications
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A tool for understanding the influence of dimethylphenyl substitution on biological activity
The compound also features in research examining the effects of structural modifications on biological activity, with various derivatives being synthesized and evaluated for enhanced or altered pharmacological profiles.
Related Compounds and Structural Analogs
Several compounds share structural similarities with 1-(2,3-Dimethylphenyl)piperazine hydrochloride, each with unique characteristics that provide insight into structure-activity relationships.
Isomeric and Related Piperazines
The following table presents key related compounds and their distinctive features:
Market and Availability
1-(2,3-Dimethylphenyl)piperazine hydrochloride is commercially available from various chemical suppliers and research reagent companies.
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